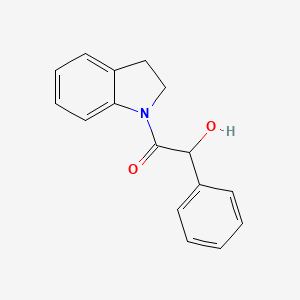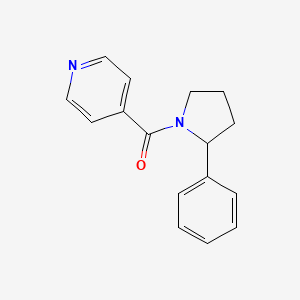
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the class of benzothiophenes. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide exerts its pharmacological effects by selectively blocking the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. The dopamine D4 receptor is involved in the regulation of dopaminergic, noradrenergic, and serotonergic neurotransmission, which are critical for the modulation of mood, motivation, and reward processing. By blocking the dopamine D4 receptor, N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide can alter the balance of neurotransmitter release and modulate the activity of downstream signaling pathways, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects in different experimental models. It has been demonstrated to decrease the release of dopamine and norepinephrine in the prefrontal cortex and striatum, while increasing the release of serotonin in the hippocampus. N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has also been reported to enhance the activity of the cAMP-PKA signaling pathway, which is involved in the regulation of synaptic plasticity and long-term potentiation. In addition, N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to modulate the expression of genes and proteins that are involved in the regulation of neuronal function and survival, such as BDNF and CREB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has several advantages as a research tool for investigating the dopamine D4 receptor. It is highly selective for the dopamine D4 receptor, with minimal affinity for other dopamine receptor subtypes or other neurotransmitter receptors. N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide is also highly potent, with nanomolar affinity for the dopamine D4 receptor, allowing for precise modulation of receptor activity. However, N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has several limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms. N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide also has a relatively short half-life in vivo, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide and the dopamine D4 receptor. One potential avenue is the development of more selective and potent antagonists of the dopamine D4 receptor, which could provide greater precision in modulating receptor activity. Another area of interest is the investigation of the role of the dopamine D4 receptor in the pathophysiology of psychiatric disorders, such as schizophrenia and ADHD, and the potential therapeutic applications of dopamine D4 receptor antagonists in these conditions. Finally, there is a need for further elucidation of the downstream signaling pathways and molecular mechanisms that are involved in the effects of dopamine D4 receptor antagonists, which could provide insights into the fundamental mechanisms of neurotransmitter regulation and synaptic plasticity in the brain.
Métodos De Síntesis
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1-benzothiophene with cyclopropylamine, followed by the addition of a carboxylic acid derivative. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been widely used as a research tool to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine, norepinephrine, and serotonin, in different brain regions, including the prefrontal cortex, striatum, and hippocampus. N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide has also been used to study the effects of dopamine D4 receptor antagonism on cognitive and behavioral functions, such as working memory, attention, and impulsivity.
Propiedades
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,9,11H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYINOUNUICLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)

![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)

